Benzenemethanamine, N-pentyl-

描述

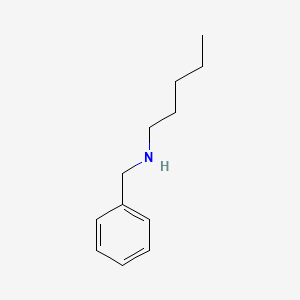

Benzenemethanamine, N-pentyl-, also known as N-pentylbenzylamine, is a chemical compound with the molecular formula C12H19N. It is a derivative of benzylamine where the amino group is substituted with a pentyl group. This compound is used in various fields, including medical, environmental, and industrial research.

准备方法

Synthetic Routes and Reaction Conditions

Benzenemethanamine, N-pentyl-, can be synthesized through several methods. One common method involves the reaction of benzyl chloride with pentylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloroethane or ethanol .

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, N-pentyl-, often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .

化学反应分析

Types of Reactions

Benzenemethanamine, N-pentyl-, undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives .

科学研究应用

Pharmaceutical Applications

Medicinal Chemistry

Benzenemethanamine, N-pentyl- is explored as a precursor or active ingredient in pharmaceuticals targeting neurological disorders. The compound's amine functional group contributes to its basicity, enhancing its interaction with biological targets. Research indicates that compounds with similar structures often exhibit varying degrees of interaction based on their substituents and spatial configuration, making pharmacological profiling essential for understanding its therapeutic effects.

Biochemical Probes

The compound has been investigated for its potential as a biochemical probe in enzyme mechanisms and protein interactions. Its structural features allow it to interact with various molecular targets within biological systems. Preliminary studies suggest potential antimicrobial and anticancer activities, although further research is needed to fully elucidate these effects.

Agricultural Applications

Benzenemethanamine, N-pentyl- shows promise in agricultural chemistry as a potential active ingredient in pesticides or herbicides. The compound's ability to enhance lipophilicity may improve its efficacy in penetrating plant cell membranes, thus facilitating better absorption and action against pests.

Material Science

Polymer Chemistry

The compound has applications in the development of polymers used in cosmetic formulations. Its properties allow for the formulation of products that are stable, safe, and effective for consumer use. The incorporation of Benzenemethanamine, N-pentyl- into polymeric materials can enhance their performance in various personal care products by improving texture and sensory attributes .

Case Studies and Research Findings

Several studies have documented the applications of Benzenemethanamine, N-pentyl-:

作用机制

The mechanism of action of Benzenemethanamine, N-pentyl-, involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

Benzenemethanamine, N-methyl-: This compound has a similar structure but with a methyl group instead of a pentyl group.

Benzenemethanamine, N-isopropyl-: This compound has an isopropyl group instead of a pentyl group.

Uniqueness

Benzenemethanamine, N-pentyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds can influence its solubility, reactivity, and biological activity .

生物活性

Benzenemethanamine, N-pentyl- (C12H19N), is a compound of significant interest due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

Benzenemethanamine, N-pentyl- features a pentyl group attached to a benzylamine structure, which contributes to its unique reactivity and biological interactions. The molecular formula is C12H19N, indicating a relatively large organic molecule with an amine functional group that can participate in various biochemical reactions.

Antimicrobial Activity

Research has demonstrated that Benzenemethanamine derivatives exhibit notable antimicrobial properties. A study highlighted the importance of the n-pentyl chain in enhancing the antimicrobial activity against various bacterial strains. For instance, compounds with similar structures showed effective inhibition against Bacillus subtilis and Staphylococcus aureus at minimal inhibitory concentrations (MIC) ranging from 1–2 μg/mL .

Comparative Antimicrobial Activity

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Benzenemethanamine, N-pentyl- | 1–2 | Bacillus subtilis, Staphylococcus aureus |

| Cannabinoids | 15–30 | Various bacteria |

| Other benzylamines | Variable | Various bacteria |

This table illustrates the effectiveness of Benzenemethanamine, N-pentyl- compared to other compounds in similar classes.

The antimicrobial efficacy of Benzenemethanamine, N-pentyl- is believed to stem from its ability to disrupt bacterial cell membranes, likely due to its lipophilic nature imparted by the pentyl group. This characteristic enhances its penetration into bacterial cells, leading to cell death .

Interaction Studies

Interaction studies involving Benzenemethanamine derivatives have shown potential effects on various biological systems. The compound's structural similarities to other amines suggest it may interact with neurotransmitter systems, although specific data on its neuroactive properties remain limited. Its amine functionality allows for diverse reactivity compared to simpler hydrocarbons .

Case Studies

- In Vitro Studies : In laboratory settings, derivatives of Benzenemethanamine have been tested for their effects on microbial growth and biofilm formation. Results indicated that modifications in the alkyl chain length significantly influenced antimicrobial potency.

- Clinical Observations : Anecdotal evidence from clinical settings suggests that patients exposed to products containing this compound reported varying degrees of irritation or allergic reactions, emphasizing the need for caution in therapeutic applications .

- Pharmaceutical Applications : The compound's potential as a building block in drug synthesis has been explored, particularly in developing new antibacterial agents. Its ability to form stable complexes with various targets within microbial cells positions it as a candidate for further pharmaceutical development .

属性

IUPAC Name |

N-benzylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h4-6,8-9,13H,2-3,7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSNBCHDTWIOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180154 | |

| Record name | Benzenemethanamine, N-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25468-43-3 | |

| Record name | Benzenemethanamine, N-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025468433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC100316 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。